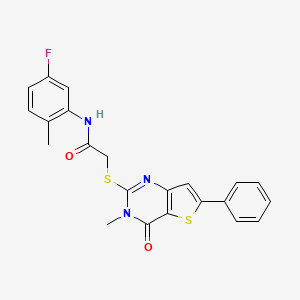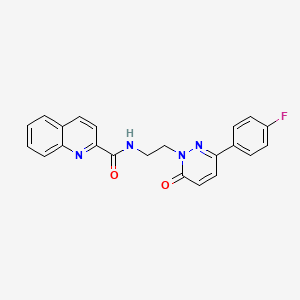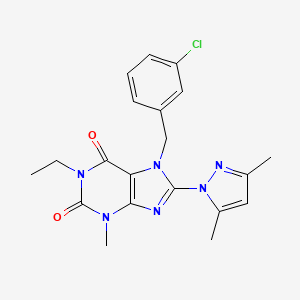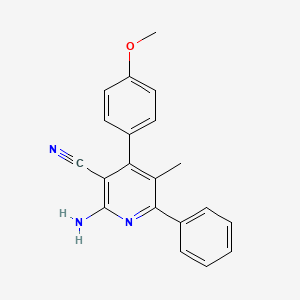
2-氨基-4-(4-甲氧基苯基)-5-甲基-6-苯基烟酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This usually includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties can include acidity or basicity, reactivity with common reagents, and other chemical behaviors.科学研究应用
防腐蚀:这种化合物已被研究作为一种防腐蚀剂。Ansari,Quraishi和Singh(2015)研究了它在预防15%盐酸中N80钢腐蚀中的有效性。他们发现它是一种有前途的抑制剂,电化学阻抗谱和扫描电子显微镜等技术支持其使用 (Ansari, Quraishi, & Singh, 2015)。
化学合成中的催化作用:这种化合物已被用于合成各种化学结构。Zolfigol等人(2013)描述了它在吡喃吡唑的制备中的应用,突出了它在一种绿色、高效的合成方法中的作用 (Zolfigol et al., 2013)。
分子相互作用研究:Eşme(2021)进行了光谱研究,包括核磁共振和红外光谱,以了解类似化合物的分子相互作用和性质。这项研究对于了解这些化合物在材料科学中的潜在应用至关重要 (Eşme,2021)。
抗菌活性:Guna,Bhadani,Purohit和Purohit(2015)探讨了这种化合物衍生物的抗菌性质。他们的研究表明在新型抗菌剂的开发中有潜在应用 (Guna, Bhadani, Purohit, & Purohit, 2015)。
润滑剂添加剂:Salih和Al-Messri(2022)合成了这种化合物的衍生物,并评估它们作为润滑油添加剂的效果,评估它们作为防腐剂和抗氧化剂的有效性 (Salih & Al-Messri, 2022)。
安全和危害
This includes the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions when handling the compound.
未来方向
This can include potential applications for the compound, areas for future research, and unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLMZPRPIMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

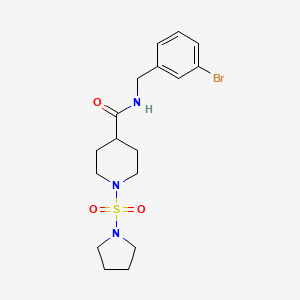
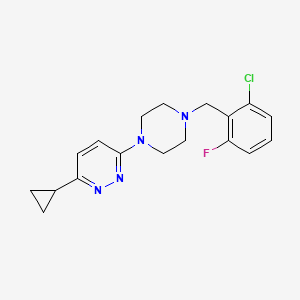
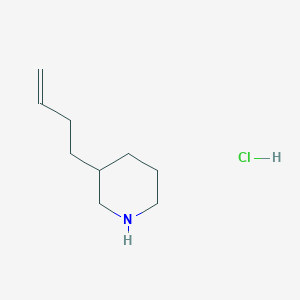
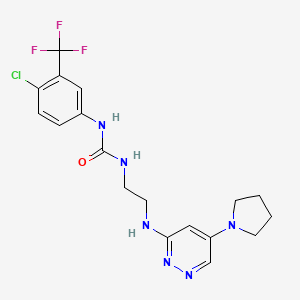
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)
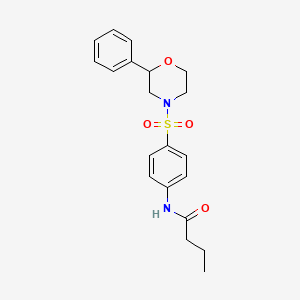
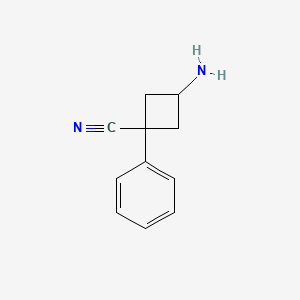
![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)
